molecular formula C11H14BrNO3 B11720349 3-Bromo-n-(3,5-dimethoxyphenyl)propanamide

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide

Cat. No.: B11720349
M. Wt: 288.14 g/mol
InChI Key: SNFBIHDVRDWMTJ-UHFFFAOYSA-N
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Description

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO3 It is a brominated derivative of propanamide, featuring a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-(3,5-dimethoxyphenyl)propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 3,5-dimethoxyphenylpropanoic acid, followed by conversion to the corresponding amide using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-n-(3,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,5-dimethoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-n-(3,5-dimethoxyphenyl)propanamide
  • 2-Bromo-n-(3,5-dimethoxyphenyl)propanamide
  • 3-Bromo-n-(3,5-dimethoxyphenyl)propanenitrile

Uniqueness

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide is unique due to its specific bromination pattern and the presence of the 3,5-dimethoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-bromo-N-(3,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C11H14BrNO3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

SNFBIHDVRDWMTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCBr)OC

Origin of Product

United States

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